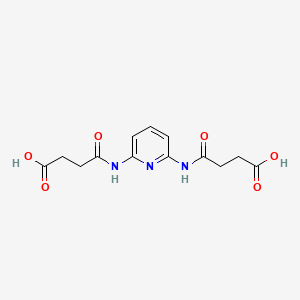
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid), also known as PDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDI is a versatile compound that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) is not fully understood. However, studies have shown that 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to have both biochemical and physiological effects. Biochemically, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to inhibit the activity of COX-2, which can reduce the production of inflammatory mediators. Physiologically, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to have anti-inflammatory and anti-tumor effects. 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has also been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. However, the limitations of using 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) in lab experiments include its limited solubility in water and its potential toxicity.
未来方向
There are many future directions for the study of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid). One potential direction is the development of new synthesis methods for 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid). Another potential direction is the study of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) as a potential anti-inflammatory and anti-tumor agent. Additionally, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) could be studied for its potential applications in catalysis and fluorescence sensing. Overall, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) is a versatile compound with many potential applications, and further research is needed to fully understand its properties and potential.
合成方法
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) can be synthesized using different methods, including the reaction of 2,6-pyridinediamine with diethyl malonate in the presence of acetic anhydride, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,6-pyridinediamine with diethyl oxalate in the presence of acetic anhydride, followed by hydrolysis and decarboxylation. Both methods yield 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) as a white crystalline solid with a melting point of 250-252°C.
科学研究应用
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been extensively studied for its potential applications in various fields, including catalysis, fluorescence sensing, and biomedical applications. In catalysis, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been used as a chiral ligand for asymmetric catalysis. In fluorescence sensing, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been used as a fluorescent probe for the detection of metal ions and amino acids. In biomedical applications, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been studied for its potential as an anti-inflammatory and anti-tumor agent.
属性
IUPAC Name |
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c17-10(4-6-12(19)20)15-8-2-1-3-9(14-8)16-11(18)5-7-13(21)22/h1-3H,4-7H2,(H,19,20)(H,21,22)(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAPDGYSSMINLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)


![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5701061.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)